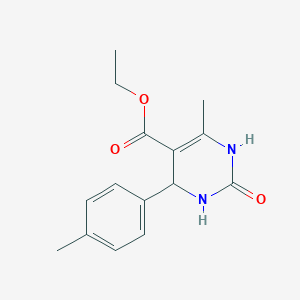

Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Beschreibung

Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a tetrahydropyrimidine derivative synthesized via the Biginelli reaction, a multicomponent reaction involving ethyl acetoacetate, aldehydes, and urea or thiourea . This compound features a 4-methylphenyl substituent at the 4-position of the pyrimidine ring, a methyl group at the 6-position, and an ethoxycarbonyl moiety at the 5-position.

Eigenschaften

IUPAC Name |

ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-4-20-14(18)12-10(3)16-15(19)17-13(12)11-7-5-9(2)6-8-11/h5-8,13H,4H2,1-3H3,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAAWYJATJFYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304509 | |

| Record name | Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299949-24-9 | |

| Record name | Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be achieved through a multi-component reaction. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . For example, the synthesis can be carried out using benzaldehyde, ethyl acetoacetate, and urea in the presence of hydrochloric acid as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve higher yields and purity. This may include using different catalysts, solvents, and reaction temperatures. The Biginelli reaction is often preferred due to its simplicity and efficiency in producing highly functionalized heterocycles .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert carbonyl groups to alcohols or amines.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It has potential as an enzyme inhibitor or receptor ligand, making it useful in biochemical studies.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological system and the compound’s structure .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Tetrahydropyrimidine derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:

Biologische Aktivität

Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS Number: 299949-24-9) is a compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. This article presents an overview of its biological activity supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O3 with a molecular weight of 274.32 g/mol. The compound features a pyrimidine ring system which is crucial for its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 218 - 219 °C |

| Purity | ≥95% |

| Physical Form | Solid |

Antimicrobial Activity

Research indicates that compounds similar to Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxylate exhibit significant antimicrobial properties. A study demonstrated that derivatives of tetrahydropyrimidines showed potent activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell walls and interference with metabolic pathways .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases .

Antitumor Activity

Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxylate has also been investigated for its antitumor effects. In cell line studies, it demonstrated cytotoxicity against various cancer cell lines including breast cancer and leukemia cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

A study involved testing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammation models in vitro, the compound was shown to reduce nitric oxide production in LPS-stimulated RAW 264.7 macrophages by approximately 50%, indicating significant anti-inflammatory activity through the inhibition of the NF-kB signaling pathway .

Q & A

Basic: What synthetic methodologies are most effective for preparing Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate?

The compound is typically synthesized via the Biginelli reaction , a one-pot multicomponent condensation involving an aldehyde (e.g., 4-methylbenzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and a urea or thiourea derivative. Reaction optimization includes:

- Catalyst selection : Acidic catalysts (e.g., HCl, Lewis acids) improve cyclocondensation efficiency.

- Solvent systems : Ethanol or methanol under reflux (60–80°C) are common .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields pure product.

Basic: How is the structural integrity of this compound validated in academic research?

Key techniques include:

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding in ).

- NMR spectroscopy : H and C NMR confirm regiochemistry, with diagnostic signals for the tetrahydropyrimidine ring (e.g., NH at δ 8–9 ppm, ester carbonyl at δ 165–170 ppm) .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced: How do substituents on the phenyl ring influence the compound’s crystallographic parameters?

Substituents (e.g., halogens, methoxy groups) induce steric and electronic effects:

- Packing motifs : Bulky substituents (e.g., 3,5-bis(trifluoromethyl)phenyl in ) disrupt planar stacking, increasing unit cell volume.

- Hydrogen bonding : Electron-withdrawing groups (e.g., -CN in ) enhance intermolecular interactions, lowering R-factors (e.g., R = 0.050 in vs. 0.051 in ).

- Dihedral angles : Fluorinated derivatives (e.g., 2,4-difluorophenyl in ) exhibit larger deviations (α = 98.8°, γ = 102.5°) compared to non-fluorinated analogs .

Advanced: What strategies address contradictions in regioselectivity during functionalization?

Regioselectivity challenges arise in N- vs. O-alkylation or thiocarbonyl substitution (e.g., 2-thioxo derivatives in ). Mitigation methods:

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl in ) to direct substitution.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor thiourea cyclization over urea pathways .

- Computational modeling : DFT studies predict transition-state energetics to optimize reaction pathways.

Basic: What analytical techniques are used to assess purity and stability?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., stability up to 200°C for crystalline hydrates in ).

- Karl Fischer titration : Measures water content in hydrates or solvates .

Advanced: How can researchers reconcile discrepancies in biological activity data across analogs?

Antibacterial studies (e.g., ) show variability due to:

- Substituent effects : Electron-withdrawing groups (e.g., -Br in ) enhance membrane permeability.

- Assay conditions : MIC values vary with bacterial strain, inoculum size, and solvent (DMSO vs. aqueous buffer).

- Statistical rigor : Triplicate experiments with positive/negative controls (e.g., ciprofloxacin) reduce false positives .

Advanced: What computational approaches support structure-activity relationship (SAR) studies?

- Molecular docking : Predicts binding affinities to target enzymes (e.g., dihydrofolate reductase).

- QSAR modeling : Correlates substituent descriptors (Hammett σ, LogP) with bioactivity .

- MD simulations : Analyzes conformational stability in solution vs. crystal states .

Basic: How is the compound’s solubility profile characterized for in vitro studies?

- Solubility screening : Phase-solubility diagrams in PBS, DMSO, or ethanol.

- LogP determination : Shake-flask method or HPLC-derived retention times estimate hydrophobicity (e.g., LogP ~2.5 for methyl esters in ).

Advanced: What mechanistic insights explain unexpected byproducts during synthesis?

Byproducts (e.g., regioisomers) arise from:

- Keto-enol tautomerism : Favors alternative cyclization pathways under basic conditions.

- Side reactions : Ester hydrolysis or retro-aldol processes in aqueous media.

- Mitigation : Strict pH control (<2 for HCl-catalyzed reactions) and inert atmospheres suppress oxidation .

Basic: What safety protocols are essential for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.